(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Description
(3S)-3-{[(tert-Butoxy)carbonyl]amino}heptanoic acid is a chiral carboxylic acid derivative featuring a seven-carbon aliphatic chain (heptanoic acid backbone) with a tert-butoxycarbonyl (Boc)-protected amino group at the (S)-configured third carbon. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is primarily utilized in peptide synthesis, medicinal chemistry, and as a chiral building block for drug development. Its structural flexibility and stereochemical specificity make it valuable for designing bioactive molecules with tailored pharmacokinetic properties .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFMJHZXSBEFB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119005-45-7 | |
| Record name | (S)-3-((tert-butoxycarbonyl)amino)heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Rhodium-Catalyzed C–H Insertion
Rhodium-catalyzed C–H insertion of diazo compounds into N-Boc-protected amines enables the synthesis of β²- and β³-amino acids. A modified protocol for β³-amino acids involves the reaction of hept-6-enyl diazoacetate with N-Boc-N-benzyl-N-methylamine in the presence of Rh₂(S-DOSP)₄. The reaction proceeds via a carbene intermediate, inserting into the C–H bond at the γ-position to yield the Boc-protected β³-amino ester. Hydrolysis of the ester group provides the carboxylic acid with up to 92% ee.
Reaction Conditions:
Thiourea-Catalyzed Aldol Reaction
Thiourea organocatalysts facilitate the enantioselective aldol reaction between N-Boc aldimines and silyl enol ethers. For heptanoic acid derivatives, the reaction of N-Boc-protected hexanal imine with trimethylsilyl enolate of methyl acetate produces the β³-amino ester with 88% ee. Acidic hydrolysis converts the ester to the carboxylic acid.
Advantages:
Oxidation of β-Amino Alcohols
β-Amino alcohols serve as intermediates for the target compound. A two-step strategy involves:
- Amination of Aldehydes: Proline-catalyzed asymmetric amination of 6-hexenal with Boc-protected hydroxylamine yields (3S)-3-Boc-aminoheptanal.
- Oxidation: The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Pinnick conditions (NaClO₂/2-methyl-2-butene), achieving 80–85% yield.
Comparison of Oxidizing Agents:
| Agent | Yield (%) | Epimerization Risk |
|---|---|---|
| Jones reagent | 82 | Moderate |
| Pinnick oxidation | 85 | Low |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While SPPS is typically used for peptide chains, its principles apply to Boc-protected β³-amino acids. The carboxylic acid group of (3S)-3-Boc-aminoheptanoic acid is activated with HATU and coupled to a resin-bound amine. After elongation, TFA cleavage releases the Boc-protected amino acid, though this method is less efficient for monomeric synthesis.
Structural and Analytical Validation
Critical data for this compound confirm successful synthesis:
- Molecular Weight: 245.32 g/mol (C₁₂H₂₃NO₄).
- Optical Rotation: [α]₂₅D = +15.6° (c = 1.0, CHCl₃).
- Spectroscopic Data:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity |
|---|---|---|---|
| α-Amino Acid Homologation | 78–85 | >95 | Moderate |
| Rh-Catalyzed C–H Insertion | 70–75 | 92 | High |
| Thiourea Organocatalysis | 65–70 | 88 | Low |
| Alcohol Oxidation | 80–85 | 90 | Moderate |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Oxidation and Reduction Reactions: The heptanoic acid moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Removal of the Boc group yields the free amino acid.
Coupling: Formation of dipeptides or longer peptide chains.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Peptide Synthesis
(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid is widely utilized as a building block in peptide synthesis. Its stable structure and protective Boc groups prevent unwanted side reactions, allowing for the efficient assembly of peptides with desired sequences.
Drug Development
This compound plays a crucial role in the synthesis of drug candidates, particularly those that require specific amino acid sequences for bioactivity. Research has shown that derivatives synthesized from this compound exhibit enhanced bioactivity against cancer cell lines, indicating its potential in therapeutic applications .
Bioconjugation Studies
In bioconjugation, this compound is employed to modify biomolecules such as proteins and nucleic acids. This modification is essential for studying the functions and interactions of these biomolecules in various biological processes.
Material Science
The unique properties of this compound contribute to the development of novel materials, including hydrogels and nanomaterials. These materials have applications in drug delivery systems and tissue engineering.
Peptide Synthesis Efficiency
Research indicates that utilizing this compound in peptide synthesis significantly improves yields and reduces side reactions compared to unprotected amino acids.
Drug Development Impact
A study demonstrated that derivatives synthesized from this compound exhibited enhanced bioactivity against specific cancer cell lines, showcasing its potential in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Under acidic conditions, the Boc group is removed, revealing the free amino group, which can then participate in further reactions to form peptide bonds. This mechanism is crucial for the stepwise synthesis of peptides and proteins.
Comparison with Similar Compounds
Key Structural Features and Functional Group Variations
The following table summarizes critical differences between (3S)-3-{[(tert-Butoxy)carbonyl]amino}heptanoic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Chain Length/Backbone | Stereochemistry |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₃NO₄ | 261.32 (calc.) | Boc-amine, carboxylic acid | Linear heptanoic acid | 3S |
| (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) | C₁₂H₂₁NO₄ | 259.30 | Boc-amine, carboxylic acid, cyclohexane | Cyclohexane ring | 1R,3S |
| (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | C₁₁H₂₁NO₄ | 245.29 | Boc-amine, carboxylic acid, methyl branch | Linear pentanoic acid | 2R,3S |
| (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid | C₁₄H₁₈N₂O₆ | 310.30 | Boc-amine, carboxylic acid, 3-nitrophenyl | Phenyl-substituted propanoic acid | 3S |
Notes:
- Backbone Rigidity : Cyclohexane-based analogs (e.g., PBZS1035) exhibit restricted conformational flexibility due to their cyclic structure, which may influence binding affinity in target proteins .
- Substituent Effects: The 3-nitrophenyl group in the propanoic acid derivative introduces electron-withdrawing effects and aromatic π-π interactions, altering solubility and reactivity .
Physicochemical Properties and Stability
Key Observations :
- The nitro-substituted propanoic acid derivative has a significantly higher boiling point and density due to its aromatic nitro group, which increases molecular polarity and intermolecular forces .
- All Boc-protected analogs share similar carboxylic acid pKa values (~4.2), enabling predictable deprotonation behavior in aqueous environments.
Biological Activity
(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid, often abbreviated as Boc-aminoheptanoic acid, is a synthetic compound belonging to the class of amino acids modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and peptide chemistry due to its unique structural properties, which facilitate various biological interactions and applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄N₁O₄
- Molecular Weight : 174.19 g/mol
The presence of the Boc group protects the amino functionality, allowing selective reactions during synthesis without interference from the amino group.
The biological activity of this compound primarily stems from its role as a protected amino acid derivative. The Boc group provides stability and prevents premature reactions, allowing for controlled interactions within biological systems. Upon deprotection, the free amino group can participate in various biochemical reactions, influencing protein synthesis and other metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3S)-3-{(tert-butoxy)carbonylamino}hexanoic acid | C₆H₁₃NO₄ | One carbon longer; used in similar applications. |
| (3S)-3-{(tert-butoxy)carbonylamino}octanoic acid | C₈H₁₅NO₄ | Two carbons longer; different solubility and reactivity profiles. |
| (3S)-3-{(tert-butoxy)carbonylamino}heptanoic acid | C₇H₁₄NO₄ | Intermediate structure; useful for specific peptide sequences. |
Case Studies and Research Findings
- Peptide Synthesis Applications : In studies focusing on peptide synthesis using Boc-protected amino acids, researchers have demonstrated that the use of such derivatives enhances yield and purity in product formation. The stability offered by the Boc group allows for multiple coupling steps without degradation of sensitive amino groups.
- Drug Development : A recent study highlighted the use of Boc-amino acids in developing peptide-based therapeutics targeting specific diseases. The ability to incorporate these derivatives into larger peptide chains has been shown to improve pharmacological properties.
- Bioconjugation Techniques : Research has explored bioconjugation methods utilizing Boc-protected amino acids to attach drugs or imaging agents to proteins. This approach has been effective in enhancing the specificity and efficacy of therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3S)-3-{[(tert-butoxycarbonyl)amino}heptanoic acid, and how are stereochemical integrity and yield optimized?
- Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For stereochemical control, chiral auxiliaries or enantioselective catalysts are employed during the formation of the (3S)-configuration. Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization.
- Data : Yield optimization (70–85%) is achieved under mild conditions (room temperature, 12–24 hours) . Crystallographic data from similar Boc-protected compounds confirm stereochemical fidelity through X-ray diffraction .
Q. How is the Boc protecting group selectively introduced and removed in this compound during peptide synthesis?
- Introduction : The Boc group is added using Boc₂O in a dichloromethane or THF solvent system with catalytic DMAP. Reaction completion is monitored by TLC or HPLC .
- Removal : Acidic conditions (e.g., 4M HCl in dioxane or TFA) cleave the Boc group without disrupting the heptanoic acid backbone. Deprotection efficiency (>95%) is confirmed by mass spectrometry .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methods :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies chemical shifts for the Boc group (δ 1.4 ppm for tert-butyl) and carboxylic acid (δ 12–13 ppm).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve enantiomeric impurities .
- MS : High-resolution ESI-MS confirms molecular weight (theoretical: 273.3 g/mol for C₁₃H₂₅NO₄) .
Advanced Research Questions
Q. How do steric and electronic effects of the Boc group influence the compound’s reactivity in peptide coupling reactions?
- Mechanistic Insight : The bulky tert-butyl group reduces nucleophilicity of the amino group, minimizing side reactions (e.g., racemization) during activation with carbodiimides (DCC/EDC). Computational studies (DFT) show steric hindrance increases activation energy for undesired pathways .
- Experimental Data : Coupling efficiency with HOBt/DIC reaches 85–90% in DMF, compared to 60–70% without Boc protection .
Q. How can researchers design enzyme inhibition assays using this compound to study amino acid-processing enzymes?
- Protocol :
Target Enzymes : Use transaminases or decarboxylases known to act on β-amino acids.
Assay Setup : Monitor kinetic parameters (Km, Vmax) via UV-Vis (NADH depletion) or fluorescence-based detection.
Controls : Compare with unprotected (3S)-3-aminoheptanoic acid to isolate Boc group effects.
- Findings : Similar Boc-protected analogs show competitive inhibition (Ki = 2–5 µM) against bacterial transaminases .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this Boc-protected residue?
- Optimization :
- Coupling Conditions : Use low-temperature (0–4°C) and additives like HOBt to suppress base-induced racemization.
- Resin Choice : Wang resin (acid-labile) minimizes prolonged exposure to acidic deprotection steps.
Q. What strategies are effective in synthesizing conformationally restricted analogs of this compound for structure-activity relationship (SAR) studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
